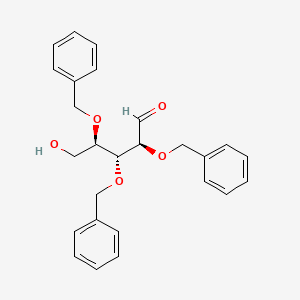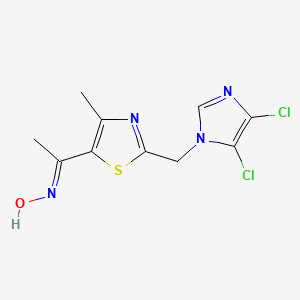
1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime is a synthetic organic compound characterized by its unique structure, which includes a dichloroimidazole moiety, a thiazole ring, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime typically involves multiple steps:
Formation of the Dichloroimidazole Intermediate: The starting material, 4,5-dichloroimidazole, is synthesized through the chlorination of imidazole using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Thiazole Ring Formation: The dichloroimidazole intermediate is then reacted with a thiazole precursor, such as 2-bromo-4-methylthiazole, in the presence of a base like potassium carbonate. This step often requires a solvent like dimethylformamide (DMF) and elevated temperatures.
Oxime Formation: The final step involves the conversion of the ethanone group to an oxime. This is achieved by reacting the intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichloroimidazole moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in solvents like DMF or acetonitrile.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime involves its interaction with specific molecular targets. The dichloroimidazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. The oxime group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone: Lacks the oxime group, which may affect its reactivity and binding properties.
1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone hydrazone: Contains a hydrazone group instead of an oxime, which can alter its chemical behavior and biological activity.
Uniqueness
1-(2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methylthiazol-5-yl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H10Cl2N4OS |
|---|---|
Poids moléculaire |
305.18 g/mol |
Nom IUPAC |
(NE)-N-[1-[2-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10Cl2N4OS/c1-5-8(6(2)15-17)18-7(14-5)3-16-4-13-9(11)10(16)12/h4,17H,3H2,1-2H3/b15-6+ |
Clé InChI |
VOPOMBVUSCQNMU-GIDUJCDVSA-N |
SMILES isomérique |
CC1=C(SC(=N1)CN2C=NC(=C2Cl)Cl)/C(=N/O)/C |
SMILES canonique |
CC1=C(SC(=N1)CN2C=NC(=C2Cl)Cl)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


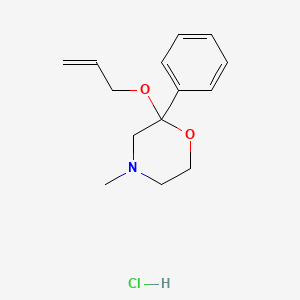
![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)
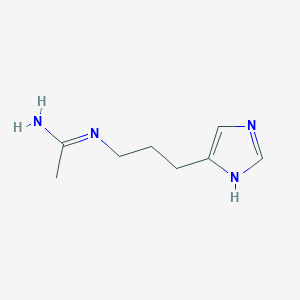
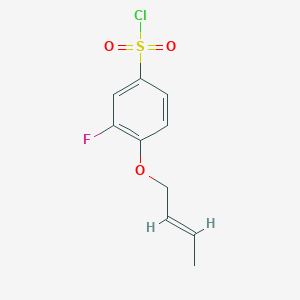



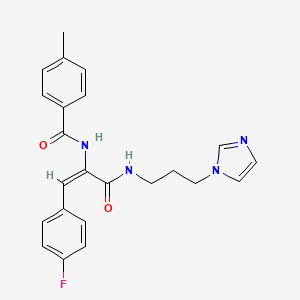
![2,5-Dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B12818895.png)
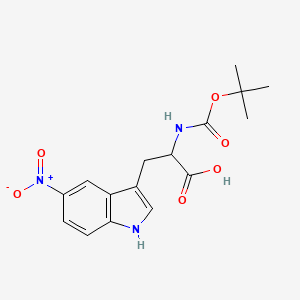
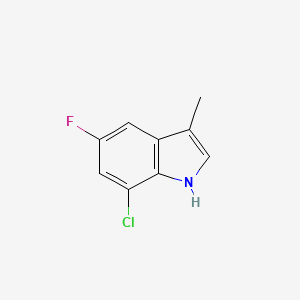
![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
